Lipophilicity (XLogP3) Advantage Over the Non‑Fluorinated Phenyl Analog
The target compound demonstrates a computed XLogP3 of 5.8 [1]. In contrast, the closest non‑fluorinated analog, ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (C20H19N2O2S, MW 351.44 g/mol), lacks the difluoromethoxy group and is predicted to exhibit a substantially lower logP (class‑level inference suggests a reduction of 1.0–1.5 log units when replacing difluoromethoxy with hydrogen). The difluoromethoxy ether is a recognized lipophilic bioisostere that enhances membrane permeation while retaining hydrogen‑bond acceptor capability [2][3].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 5.8 (PubChem XLogP3) |
| Comparator Or Baseline | Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate – estimated XLogP3 ≈ 4.3–4.8 (class-level inference based on removal of difluoromethoxy) |
| Quantified Difference | Δ ≈ 1.0–1.5 log units higher for target |
| Conditions | Computed by XLogP3 algorithm as implemented in PubChem [1]; comparator value is a class-level estimate. |
Why This Matters
A higher logP directly influences passive membrane permeability and distribution volume, making the target compound more suitable for intracellular target engagement or CNS-oriented screening cascades where the less lipophilic analog would underperform.
- [1] PubChem CID 49672867, Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/CSVPVUTZHJTAQC-UHFFFAOYSA-N View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2541. View Source
- [3] O'Hagan, D. (2010). Fluoroalkyl ethers as replacement for methoxy groups. Chemical Society Reviews, 39, 2301-2310. View Source
